molecular formula C10H9ClN2O2 B1456501 methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 952512-22-0

methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B1456501
M. Wt: 224.64 g/mol
InChI Key: PXDVDEFZBWZDRO-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate is a synthetic compound that has been studied for its anti-viral activity . It has been used in experiments to determine its effectiveness against the white spot syndrome virus (WSSV) in freshwater crabs . The compound is also known by its molecular formula, C13H15N2O2Cl .


Synthesis Analysis

The synthesis of imidazole derivatives, such as methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate, often involves benzoylation of substituted phenols under low temperature . The benzoylated products are then subjected to Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions .


Molecular Structure Analysis

The molecular structure of methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate is characterized by the presence of a benzo[d]imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a methyl and a carboxylate group attached to the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate include a predicted boiling point of 377.4±34.0 °C and a predicted density of 1.453±0.06 g/cm3 .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Crystal and Molecular Structures : A study by Richter et al. (2023) reports the crystal and molecular structures of a compound closely related to methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate, obtained as a side product during the synthesis of an antitubercular agent. This highlights its role in the synthesis of complex pharmaceutical compounds (Richter et al., 2023).

2. Biological and Pharmacological Activities

  • Antitumor Activity : Tomorowicz et al. (2020) synthesized a series of compounds including derivatives of benzo[d]imidazole for antitumor evaluation. Their research demonstrates the potential of these compounds, including methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate, in cancer treatment, particularly against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020).
  • Synthesis of Novel Compounds with Therapeutic Potential : In research by Katikireddy et al. (2019), derivatives of 1H-benzo[d]imidazole were synthesized and evaluated for antioxidant, anti-inflammatory, and analgesic activities. This signifies the chemical's role in creating new therapeutics (Katikireddy et al., 2019).

3. Material Science and Catalysis

  • Formation of Defect Site on ZIF-7 : Research by Dahnum et al. (2019) demonstrates the use of a Zeolitic Imidazole Framework (ZIF-7) in catalysis, where the benzimidazole component plays a crucial role in the methoxycarbonylation of aniline. This research underscores the chemical's utility in advanced material science applications (Dahnum et al., 2019).

4. Corrosion Inhibition

  • Corrosion Inhibition Properties : A study by Ammal et al. (2018) explored the corrosion inhibition ability of benzimidazole derivatives on mild steel in sulfuric acid. This indicates the potential of methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate in industrial applications related to corrosion prevention (Ammal et al., 2018).

Future Directions

Future research on methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate could focus on further elucidating its mechanism of action, particularly its anti-viral properties . Additionally, more studies could be conducted to explore its potential applications in other areas, such as antimicrobial and antifungal activities .

properties

IUPAC Name

methyl 7-chloro-2-methyl-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-5-12-8-4-6(10(14)15-2)3-7(11)9(8)13-5/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDVDEFZBWZDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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